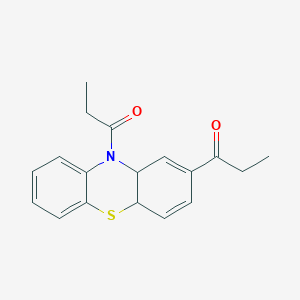

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one

Description

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one is a phenothiazine derivative characterized by a partially hydrogenated central ring (4a,10a-dihydro modification) and two propanone substituents at positions 2 and 10.

Key structural features:

- Core: 4a,10a-dihydrophenothiazine (a sulfur- and nitrogen-containing tricyclic system with partial saturation).

- Substituents: Propanoyl group (CH₂C(O)CH₃) at position 10. Propan-1-one group (C(O)CH₂CH₃) at position 2.

Properties

IUPAC Name |

1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHJGWOQTFPHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one typically involves the modification of the phenothiazine coreThis can be achieved through acylation reactions using propionyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Parent phenothiazine.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a fluorescent probe and in photodynamic therapy.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit enzymes, disrupt cellular signaling pathways, and induce oxidative stress in target cells. These actions contribute to its potential therapeutic effects, such as inducing apoptosis in cancer cells and inhibiting microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

(a) 1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1)

- Structure: Fully aromatic phenothiazine core with a single propanone group at position 2.

- Classified under hazardous substances with safety data indicating precautions for handling .

- Key Difference: Lacks the 10-propanoyl group and dihydro modification, likely reducing solubility and metabolic stability compared to the target compound.

(b) 3-(2,4-Dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one

- Structure: Phenothiazine core with a conjugated enone system and methoxy-substituted phenyl group.

- Properties :

- Key Difference: The enone system introduces rigidity and electronic conjugation, which may enhance UV absorption and photoreactivity compared to the saturated dihydro core of the target compound .

(c) 1-[10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl]propan-1-one (CAS 10071-00-8)

- Structure: Phenothiazine core with a dimethylamino-propyl substituent and an oxido group at position 3.

- Properties: Molecular weight: 356.48 g/mol. logP: 4.78 (slightly less lipophilic than the target compound’s analogs).

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Phenothiazine Derivatives

*Note: Target compound’s properties are estimated based on structural analogs.

Key Observations:

Lipophilicity: The target compound’s logP (~4.5–5) is intermediate between the fully aromatic 1-(10H-phenothiazin-2-yl)propan-1-one (logP >5) and the less lipophilic CAS 10071-00-8 (logP 4.78). Partial saturation in the dihydro core likely reduces logP compared to fully aromatic analogs.

Solubility: The dihydro modification and propanoyl group may improve aqueous solubility, critical for bioavailability in drug development.

Bioactivity: Phenothiazines with nitrogen-containing substituents (e.g., dimethylamino groups) often exhibit antipsychotic or antihistaminic activity . The target compound’s propanoyl group may confer unique metabolic stability or receptor selectivity.

Biological Activity

The compound 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one , also known by its CAS number 887354-89-4, is a phenothiazine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one

- Molecular Formula : C15H15NOS

- Molecular Weight : 273.35 g/mol

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one exhibits significant biological activity primarily through its interaction with neurotransmitter systems. Its structure suggests potential effects on dopaminergic and serotonergic pathways, which are crucial in various neurological conditions.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

- Antipsychotic Activity : Similar to other phenothiazines, it may exhibit antipsychotic properties by antagonizing dopamine receptors.

- Neuroprotective Effects : Preliminary studies suggest it could protect neurons from excitotoxicity, potentially making it beneficial in treating neurodegenerative diseases.

In Vitro Studies

Recent in vitro studies have shown that the compound can inhibit induced hyperexcitability in neuronal models. This suggests a mechanism where the compound stabilizes neuronal membranes and reduces excessive firing, which is particularly relevant in epilepsy research.

| Study Reference | Experimental Model | Key Findings |

|---|---|---|

| Rat hippocampal neurons | Inhibition of induced hyperexcitability | |

| Neuronal cell lines | Neuroprotective effects observed |

Case Study 1: Antipsychotic Potential

In a study examining the antipsychotic potential of phenothiazine derivatives, 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one was evaluated for its ability to modulate dopamine receptor activity. The results indicated a significant reduction in hyperactivity in animal models treated with this compound compared to controls.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound against oxidative stress. The study utilized cultured neurons exposed to oxidative agents and found that treatment with the compound significantly reduced cell death and preserved neuronal integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.